molecular formula C23H21ClN4O3 B6551389 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040645-11-1

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6551389
CAS No.: 1040645-11-1
M. Wt: 436.9 g/mol
InChI Key: NWLRTNFTUKPJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic organic molecule featuring two aromatic systems: a 1,3-oxazole ring substituted with a 4-chlorophenyl group and a 5-methyl group, and a 1,2,3-triazole ring linked to a 4-ethylphenyl group. The ester functional group bridges these two heterocycles, contributing to its structural complexity.

Properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-4-16-5-11-19(12-6-16)28-14(2)21(26-27-28)23(29)30-13-20-15(3)31-22(25-20)17-7-9-18(24)10-8-17/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLRTNFTUKPJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name/ID Key Substituents Heterocyclic Core Molecular Weight (g/mol) Synthesis Yield Crystallization Solvent
Target Compound 4-Chlorophenyl (oxazole), 4-Ethylphenyl (triazole) Oxazole + Triazole Not reported Not reported Not reported
Compound 4 () 4-Chlorophenyl (thiazole), 4-Fluorophenyl (triazole) Thiazole + Triazole ~550 (estimated) High Dimethylformamide (DMF)
Compound 5 () 4-Fluorophenyl (thiazole), 4-Fluorophenyl (triazole) Thiazole + Triazole ~534 (estimated) High DMF
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime () Chlorothiazole, Methylphenoxy pyrazole Thiazole + Pyrazole ~430 (estimated) Not reported Not reported

Structural and Functional Differences

Heterocyclic Core Variations :

  • The target compound contains an oxazole-triazole core, whereas compounds 4 and 5 () feature thiazole-triazole systems. The substitution of oxygen (oxazole) with sulfur (thiazole) may influence electronic properties and intermolecular interactions, such as hydrogen bonding or π-stacking .
  • Compound 7 () employs a pyrazole-thiazole system, demonstrating reduced planarity compared to the target compound’s fused aromatic systems.

Halogen and Alkyl Substituents: The 4-chlorophenyl group in the target compound’s oxazole ring contrasts with the 4-fluorophenyl groups in compounds 4 and 5. Halogen substituents impact crystal packing due to differences in van der Waals radii (Cl: 1.80 Å vs. The 4-ethylphenyl group in the target’s triazole moiety introduces steric bulk and lipophilicity absent in compounds 4 and 5, which have fluorophenyl groups. This may enhance membrane permeability in biological applications.

Crystallographic Behavior :

  • Compounds 4 and 5 crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite isostructurality, halogen differences (Cl vs. F) necessitate slight lattice adjustments, highlighting the sensitivity of crystal packing to substituent size .
  • The target compound’s ethyl group may disrupt the planar molecular conformation observed in compounds 4 and 5 , leading to distinct packing motifs.

Methodological Insights from Analogous Studies

Structural Characterization Techniques

  • Single-Crystal X-ray Diffraction (SCXRD) : Compounds 4 and 5 were analyzed using SCXRD with the SHELX software suite (), a gold standard for small-molecule refinement. The target compound would likely require similar methodologies for precise bond-length and angle determination .
  • Spectroscopic Validation : NMR and IR spectroscopy (as in ) are critical for verifying the integrity of synthetic products, particularly for confirming substituent positions in aromatic systems.

Implications of Structural Variations

  • Physicochemical Properties : The ethyl group in the target compound may enhance lipophilicity (logP) compared to fluorophenyl-containing analogs, influencing solubility and bioavailability.
  • Substituent-driven electronic effects (e.g., Cl vs. F) could modulate target binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.